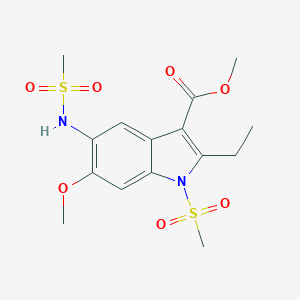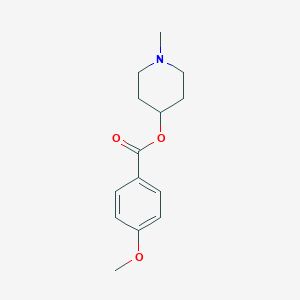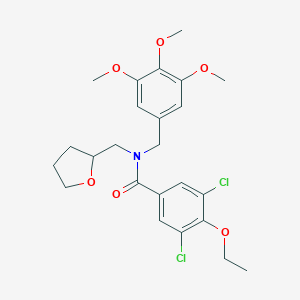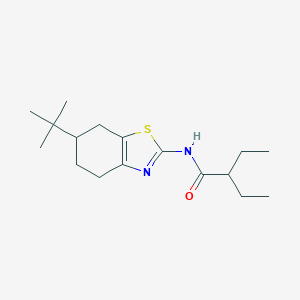
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate, also known as EMIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is a derivative of indole, which is a naturally occurring organic compound found in plants and animals. EMIQ has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
作用機序
The mechanism of action of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation.
実験室実験の利点と制限
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has several advantages for lab experiments. The compound is stable under normal laboratory conditions and can be easily synthesized using standard organic chemistry techniques. Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate is also relatively inexpensive compared to other compounds with similar biological activities. However, there are also some limitations to using Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate. One area of research is the development of novel drug delivery systems to improve the bioavailability of the compound. Another area of research is the investigation of the potential anti-cancer properties of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate. Recent studies have shown that Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Further studies are needed to elucidate the mechanism of action of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate against cancer cells and to evaluate its potential as a cancer therapeutic. Finally, the potential use of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate in combination with other drugs for the treatment of various diseases should be investigated.
合成法
The synthesis of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate involves several steps, including the reaction of 2-ethyl-5-nitroindole with methanesulfonamide, followed by reduction of the nitro group to an amino group using palladium on carbon catalyst and hydrogen gas. The resulting compound is then treated with methylsulfonyl chloride and triethylamine to yield Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate. The synthesis of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has also been shown to possess antioxidant properties, which make it a potential candidate for the prevention and treatment of various oxidative stress-related diseases, such as cardiovascular disease, cancer, and neurodegenerative diseases.
特性
製品名 |
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate |
|---|---|
分子式 |
C15H20N2O7S2 |
分子量 |
404.5 g/mol |
IUPAC名 |
methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate |
InChI |
InChI=1S/C15H20N2O7S2/c1-6-11-14(15(18)24-3)9-7-10(16-25(4,19)20)13(23-2)8-12(9)17(11)26(5,21)22/h7-8,16H,6H2,1-5H3 |
InChIキー |
LXOVXAKFVCYYEH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)OC |
正規SMILES |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)

